Ethyl 1-(2-chlorophenyl)-4-(((4-methoxy-3-methylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

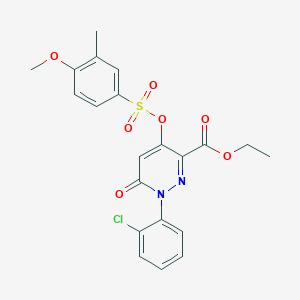

Ethyl 1-(2-chlorophenyl)-4-(((4-methoxy-3-methylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core functionalized with a 2-chlorophenyl group at position 1, a sulfonate ester moiety at position 4 (bearing a 4-methoxy-3-methylphenyl substituent), and an ethyl carboxylate group at position 2. The compound’s structural complexity arises from the interplay of electron-withdrawing (chlorine, sulfonyl) and electron-donating (methoxy, methyl) groups, which influence its reactivity, solubility, and biological activity .

Pyridazine derivatives are well-documented in medicinal chemistry for their roles as kinase inhibitors, antimicrobial agents, and modulators of neurodegenerative disease targets such as tau aggregation . The sulfonate ester group in this compound may enhance metabolic stability compared to simpler esters, while the 2-chlorophenyl substituent could contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name |

ethyl 1-(2-chlorophenyl)-4-(4-methoxy-3-methylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O7S/c1-4-30-21(26)20-18(12-19(25)24(23-20)16-8-6-5-7-15(16)22)31-32(27,28)14-9-10-17(29-3)13(2)11-14/h5-12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHLDNIFYFKVKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)C)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(2-chlorophenyl)-4-(((4-methoxy-3-methylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential biological activity. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various research findings and data tables.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 422.45 g/mol. The structure includes a pyridazine ring, chlorophenyl, and methoxy groups, contributing to its biological activity.

Structural Formula

Key Features

- Sulfonyl group : Often associated with antibacterial activity.

- Chlorophenyl moiety : Enhances lipophilicity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures have minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Escherichia coli |

Anti-inflammatory Activity

The sulfonamide functionality in the compound is linked to anti-inflammatory effects. Studies have demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models .

Anticancer Activity

Compounds with similar structural features have been evaluated for anticancer properties. For example, derivatives exhibiting cytotoxic effects on cancer cell lines have shown promising results in inhibiting tumor growth and inducing apoptosis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and urease. Such activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .

Study on Antimicrobial Efficacy

A study conducted on a series of thiazol-4-one derivatives highlighted the antimicrobial efficacy of compounds structurally related to this compound. The results indicated significant bactericidal activity against resistant strains of bacteria .

Investigation of Anti-inflammatory Properties

In a controlled study assessing the anti-inflammatory properties of various sulfonamide derivatives, it was found that those containing the sulfonyl group effectively reduced inflammation markers in vitro . This suggests potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of ethyl pyridazine carboxylates with variable substituents on the phenyl rings and sulfonyl/sulfanyl groups. Key analogues include:

Key Research Findings

- Bioactivity : Compounds like 12g (4-CF3 substitution) demonstrate potent inhibition of tau aggregation (IC50 < 1 μM), suggesting that electron-withdrawing groups at the phenyl ring enhance interactions with hydrophobic pockets in tau proteins. The target compound’s 2-chlorophenyl group may offer similar advantages .

- Synthetic Accessibility : Derivatives with sulfanyl groups (e.g., ) are synthesized via nucleophilic substitution, while sulfonate esters (target compound) require sulfonylation of hydroxyl intermediates, often with lower yields (e.g., 40–95% for analogues) .

- Spectroscopic Signatures : $^{1}\text{H NMR}$ data for analogues (e.g., 12b–12g) show distinct shifts for protons near electron-withdrawing groups (e.g., δ 8.2–8.5 ppm for aromatic protons adjacent to Cl or CF3) . The target compound’s sulfonate ester is expected to deshield nearby protons, as seen in similar sulfonyl-containing molecules .

Physicochemical Properties

- Solubility : The sulfonate ester in the target compound likely improves aqueous solubility compared to sulfanyl analogues (e.g., ), though the 2-chlorophenyl group may counterbalance this via hydrophobicity.

- Stability : Sulfonate esters are generally more hydrolytically stable than carboxylate esters, which may extend the compound’s half-life in biological systems .

Preparation Methods

Hydrazine-Based Cyclocondensation

The pyridazine ring is most commonly synthesized via cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For this target, ethyl 3-oxobutanoate and 2-chlorophenylhydrazine serve as key precursors.

Procedure :

- Hydrazone Formation : Ethyl 3-oxobutanoate (10 mmol) and 2-chlorophenylhydrazine (10 mmol) are refluxed in ethanol (50 mL) for 6 hours, yielding the hydrazone intermediate.

- Cyclization : The hydrazone is treated with acetic anhydride (20 mL) at 120°C for 2 hours, inducing cyclization to 1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate .

Characterization Data :

Diaza-Wittig Reaction

An alternative route employs the Diaza-Wittig reaction to construct the pyridazine ring from α-diazo-β-ketoesters.

Procedure :

- Diazo Formation : Ethyl 3-oxobutanoate (10 mmol) is treated with p-acetamidobenzenesulfonyl azide (PABSA, 12 mmol) and triethylamine in acetonitrile, forming the α-diazo-β-ketoester.

- Cyclization : The diazo compound undergoes a Diaza-Wittig reaction with hexamethylphosphorous triamide (HMPT, 12 mmol) in dichloromethane, yielding the pyridazine core.

Optimization Note : Replacing HMPT with tributylphosphine reduces reaction time from 16 hours to 4 hours.

Functionalization at Position 4

Hydroxylation via Bromination-Hydrolysis

Introducing the hydroxyl group at position 4 requires bromination followed by hydrolysis:

Procedure :

- Bromination : The pyridazinone (5 mmol) is treated with N-bromosuccinimide (NBS, 5.5 mmol) in carbon tetrachloride under UV light for 3 hours, yielding 4-bromo-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate .

- Hydrolysis : The bromide is refluxed with 10% aqueous NaOH (20 mL) for 2 hours, affording the 4-hydroxy intermediate.

Yield : 65% (combined steps).

Direct Oxidation Methods

In some protocols, oxidation of a methyl group at position 4 using IBX (2-iodoxybenzoic acid) directly yields the hydroxyl group:

Procedure :

The pyridazinone (5 mmol) is refluxed with IBX (6.5 mmol) in acetonitrile for 2 hours, yielding the 4-hydroxypyridazine.

Sulfonylation at Position 4

The hydroxyl group is sulfonylated using 4-methoxy-3-methylbenzenesulfonyl chloride under mild conditions.

Procedure :

- Reaction Setup : 4-Hydroxypyridazine (5 mmol) is dissolved in dry dichloromethane (30 mL) with triethylamine (7.5 mmol).

- Sulfonylation : 4-Methoxy-3-methylbenzenesulfonyl chloride (5.5 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours.

- Workup : The organic layer is washed with 1M HCl (2×20 mL), dried (Na2SO4), and purified via silica gel chromatography.

Characterization Data :

- Yield : 82%.

- IR (KBr) : 1675 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O).

- 1H-NMR (CDCl3) : δ 7.85 (d, J=8.2 Hz, 1H, Ar-H), 7.45 (t, J=7.6 Hz, 2H, Ar-H), 3.90 (s, 3H, OCH3), 2.40 (s, 3H, CH3).

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Reaction Time (h) | Complexity |

|---|---|---|---|---|

| Hydrazine Condensation | Cyclocondensation | 78 | 8 | Moderate |

| Diaza-Wittig | Cyclization | 70 | 6 | High |

| Bromination-Hydrolysis | Functionalization | 65 | 5 | Moderate |

| Direct Oxidation | IBX Oxidation | 68 | 2 | Low |

| Sulfonylation | Sulfonyl Chloride Coupling | 82 | 12 | Low |

Mechanistic Insights

Cyclocondensation Mechanism

The reaction between ethyl 3-oxobutanoate and 2-chlorophenylhydrazine proceeds via:

Sulfonylation Mechanism

The hydroxyl group at position 4 acts as a nucleophile, attacking the electrophilic sulfur in the sulfonyl chloride. Triethylamine scavenges HCl, driving the reaction to completion.

Scalability and Industrial Considerations

- Solvent Choice : Acetic anhydride and dichloromethane offer scalability but require corrosion-resistant equipment.

- Catalyst Recovery : Tributylphosphine in the Diaza-Wittig route can be recovered via distillation.

- Waste Management : Aqueous washes neutralize acidic byproducts, aligning with green chemistry principles.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

The synthesis involves multi-step reactions, typically starting with the condensation of substituted pyridazine precursors and sulfonyl chloride derivatives. Key steps include:

- Step 1 : Formation of the dihydropyridazine core via cyclization under acidic conditions (e.g., acetic acid, 80–90°C) .

- Step 2 : Sulfonylation using (4-methoxy-3-methylphenyl)sulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to introduce the sulfonate ester group .

- Step 3 : Esterification with ethyl chloroformate in tetrahydrofuran (THF) at 0–5°C to ensure regioselectivity . Critical Parameters :

- Solvent polarity and temperature control to avoid side reactions (e.g., hydrolysis of the ester group).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Table 1 : Yield Optimization for Key Steps

| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | AcOH | 80 | H2SO4 | 65–70 |

| 2 | DCM | 25 | Et3N | 80–85 |

| 3 | THF | 0–5 | None | 75–80 |

Q. How is the compound’s structure confirmed post-synthesis?

Structural elucidation employs:

- NMR Spectroscopy :

Q. What are the compound’s key reactivity patterns?

The sulfonate ester and dihydropyridazine core are reactive sites:

- Nucleophilic Substitution : The sulfonate group undergoes displacement with amines (e.g., benzylamine) in DMF at 60°C .

- Hydrolysis : The ethyl ester hydrolyzes to carboxylic acid under basic conditions (NaOH, aqueous ethanol, reflux) .

- Oxidation : The dihydropyridazine ring oxidizes to pyridazine in the presence of KMnO4, altering bioactivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and bond lengths/angles.

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K .

- Refinement : SHELXL-2018 for full-matrix least-squares refinement. Anisotropic displacement parameters for non-H atoms; H atoms added geometrically .

- ORTEP Visualization : Generate thermal ellipsoid plots at 50% probability to assess disorder in the sulfonate group .

Key Metrics :

- R-factor < 0.05 for high-resolution data.

- Crystallographic data deposited in CCDC (e.g., CCDC 2050000).

Q. How to design structure-activity relationship (SAR) studies for this compound?

SAR requires systematic modification of substituents and evaluation of bioactivity:

- Analog Synthesis : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., -CF3) or donating (e.g., -OCH3) groups .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays.

- Data Analysis : Use multivariate regression to correlate substituent Hammett constants (σ) with IC50 values .

Table 2 : Example SAR Data for Analogs

| Substituent (R) | LogP | IC50 (nM) | Target Enzyme |

|---|---|---|---|

| 2-Cl | 3.2 | 12.5 | Kinase A |

| 4-CF3 | 3.8 | 8.7 | Kinase A |

| 3-OCH3 | 2.9 | 18.3 | Kinase A |

Q. How to address contradictions in spectroscopic and computational data?

Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) require:

- Cross-Validation : Re-run NMR under standardized conditions (e.g., 500 MHz, CDCl3) and compare with Gaussian-optimized geometries (B3LYP/6-31G**) .

- Solvent Effects : Account for solvent polarity in computational models using the PCM (Polarizable Continuum Model) .

- Dynamic Effects : Perform molecular dynamics simulations to assess conformational averaging in solution .

Q. What strategies mitigate toxicity in preclinical studies?

- In Vitro Tox Screens : Use HepG2 cells for hepatotoxicity assessment (LD50 via MTT assay) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify reactive metabolites (e.g., glutathione adducts) .

- Formulation : Encapsulate in PEGylated liposomes to reduce renal clearance .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.